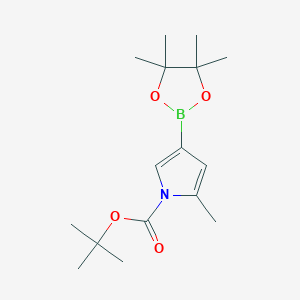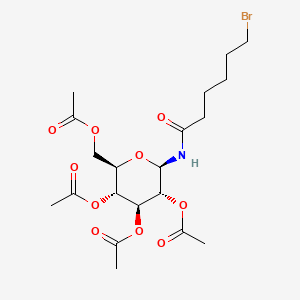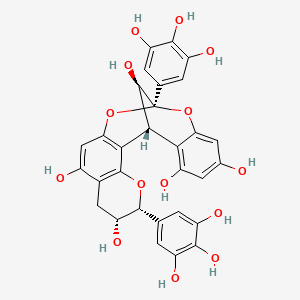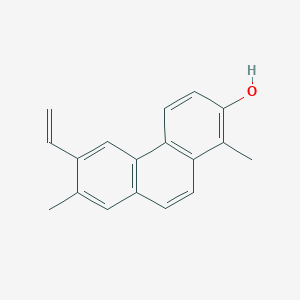![molecular formula C11H13NO3 B13449270 Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester CAS No. 115276-75-0](/img/structure/B13449270.png)
Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of an ethyl ester group and a 4-methoxyphenyl imino group, which contribute to its distinct reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester typically involves the reaction of 4-methoxyaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 4-methoxyaniline attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The ester group may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylacetic acid: Similar in structure but lacks the imino and ester groups.
Ethyl 4-methoxyphenylacetate: Contains an ester group but lacks the imino group.
4-Methoxyphenylamine: Contains the methoxyphenyl group but lacks the ester and imino groups.
Uniqueness
Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester is unique due to the presence of both the imino and ester groups, which confer distinct reactivity and potential applications. This combination of functional groups allows for versatile chemical transformations and interactions in various scientific and industrial contexts.
Propiedades
Número CAS |
115276-75-0 |
|---|---|
Fórmula molecular |
C11H13NO3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
ethyl 2-(4-methoxyphenyl)iminoacetate |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(13)8-12-9-4-6-10(14-2)7-5-9/h4-8H,3H2,1-2H3 |
Clave InChI |
SZATXVFGSXZJHE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=NC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B13449195.png)

![1-[2-Amino-5-(benzyloxy)phenyl]-2,2,2-trifluoroethan-1-one](/img/structure/B13449205.png)







![3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449252.png)



